Ac-PAL-AMC

概要

説明

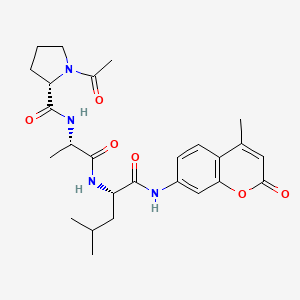

アセチル-プロリル-アラニル-ロイシル-7-アミノ-4-メチルクマリン (Ac-PAL-AMC) は、20S プロテアソーム LMP2/β1i サブユニット用に特別に設計された蛍光性基質です。 この化合物は、生化学的アッセイで広く使用されており、切断によって蛍光部分を 7-アミノ-4-メチルクマリンを放出することによってプロテアソーム活性を測定します .

準備方法

合成経路と反応条件

アセチル-プロリル-アラニル-ロイシル-7-アミノ-4-メチルクマリンは、一連のペプチドカップリング反応によって合成されます。 合成には通常、次の手順が含まれます :

アセチル-プロリンのカップリング: プロリンのアセチル化は、ピリジンなどの塩基の存在下で無水酢酸を使用して達成されます。

逐次ペプチドカップリング: アセチル化されたプロリンは、次に、N,N'-ジシクロヘキシルカルボジイミド (DCC) や 1-ヒドロキシベンゾトリアゾール (HOBt) などのペプチドカップリング試薬を使用して、アラニンとロイシンとカップリングされます。

7-アミノ-4-メチルクマリンの付加: 最後のステップでは、同様のペプチドカップリング試薬を使用して、ペプチドを 7-アミノ-4-メチルクマリンとカップリングします。

工業生産方法

アセチル-プロリル-アラニル-ロイシル-7-アミノ-4-メチルクマリンの工業生産は、同じ合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は、通常、高速液体クロマトグラフィー (HPLC) を使用して精製され、質量分析と核磁気共鳴 (NMR) 分光法によって特性評価されます .

化学反応の分析

Hydrolysis Reaction and Mechanism

Ac-PAL-AMC undergoes enzymatic hydrolysis catalyzed by the immunoproteasome’s β1i subunit. The reaction cleaves the peptide bond between the leucine residue and the 7-amino-4-methylcoumarin (AMC) fluorophore, releasing free AMC. This reaction is critical for quantifying immunoproteasome activity via fluorescence detection .

Reaction Equation :

Key Characteristics :

-

Excitation/Emission : 345 nm/445 nm or 360 nm/460 nm (varies by instrumentation).

-

Working Concentration : 20–200 µM, optimized for minimal background noise .

-

Activation Requirement : 0.035% SDS in assay buffer enhances 20S proteasome activity .

Table 1: Reaction Parameters of this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Substrate Specificity | β1i subunit (immunoproteasome) | |

| K~m~ | Experimentally determined* | |

| V~max~ | Dependent on enzyme concentration | |

| Detection Limit | ~50 nM AMC fluorescence |

*Exact kinetic constants require experimental calibration due to variability in immunoproteasome expression across cell types .

Table 2: Selectivity Comparison (Immunoproteasome vs. Constitutive Proteasome)

| Proteasome Type | Hydrolysis Efficiency (Relative Activity) | Reference |

|---|---|---|

| Immunoproteasome | 100% (Baseline) | |

| Constitutive | <5% |

Mechanistic Studies of Immunoproteasome Function

-

Inhibitor Development : this compound is used to screen inhibitors targeting the β1i subunit. For example, Miller et al. (2013) identified epoxyketone-based inhibitors showing >90% suppression of AMC release at 10 µM .

-

Genetic Polymorphism Analysis : Park et al. (2013) demonstrated that PSMB9 codon 60 polymorphisms do not alter β1i activity in cancer cells, validated via this compound hydrolysis assays .

Disease Model Insights

-

Autoimmune Disorders : Blackburn et al. (2010) linked elevated immunoproteasome activity in lupus models to increased AMC fluorescence signals using this substrate .

-

Cancer Research : Dubiella (2015) utilized this compound to characterize immunoproteasome overexpression in solid tumors, correlating activity with chemoresistance .

Experimental Considerations

-

Storage and Stability : Lyophilized powder is stable at 4°C; DMSO stock solutions (-20°C to -80°C) prevent hydrolysis .

-

Interference Risks : Thiol-containing compounds (e.g., DTT) may quench AMC fluorescence, requiring optimized buffer conditions .

This compound remains a cornerstone tool for probing immunoproteasome-specific activity, with applications spanning drug discovery, disease mechanisms, and genetic studies. Its selectivity and fluorogenic properties enable precise, real-time monitoring of β1i activity, though kinetic parameters must be contextualized within experimental systems.

科学的研究の応用

Measurement of Immunoproteasome Activity

Ac-PAL-AMC is widely used to assess the activity of the immunoproteasome, which plays a crucial role in antigen processing and presentation. The substrate is hydrolyzed by the β1i subunit of the immunoproteasome, releasing the fluorescent marker 7-amino-4-methylcoumarin (AMC) upon cleavage. This fluorescence can be quantitatively measured, providing insights into proteasome function under various physiological and pathological conditions.

Case Study: Immunoproteasome Activity in Disease Models

A study demonstrated that this compound could effectively measure β1i activity in whole-cell lysates treated with cytokines, revealing how inflammatory signals modulate proteasome function during viral infections and tumorigenesis. The results indicated that using this compound in combination with specific inhibitors could yield a more accurate assessment of immunoproteasome activity compared to traditional methods .

Proteolysis Assays

This compound is utilized in proteolysis assays to evaluate the efficiency and specificity of proteolytic enzymes. Researchers have established protocols where varying concentrations of this compound are incubated with cell lysates, allowing for the observation of proteolytic activity over time.

Experimental Design

- Sample Preparation: Cell protein samples are mixed with proteolysis buffer and this compound.

- Measurement: Fluorescence intensity is monitored at specific excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 444 nm) to quantify substrate cleavage .

Investigating Inhibitors of Immunoproteasome

This compound has been instrumental in evaluating the effects of various inhibitors on immunoproteasome activity. By measuring changes in fluorescence before and after inhibitor treatment, researchers can determine the efficacy and selectivity of these compounds.

Example Findings

In a comparative study, this compound was used alongside other substrates to validate their selectivity for different proteasome subtypes. The study found that this compound exhibited high specificity for β1i, making it a reliable tool for investigating immunoproteasome inhibitors .

Role in Neurodegenerative Disease Research

Recent studies have explored the implications of immunoproteasome activity in neurodegenerative diseases such as Alzheimer's Disease (AD). This compound has been used to assess how alterations in proteasomal function correlate with cognitive decline and neuroinflammation.

Insights from Research

Research indicated that increased levels of active immunoproteasomes were associated with inflammatory responses in AD mouse models. The ability to measure these changes using this compound may help elucidate the role of proteasomes in disease progression and therapeutic responses .

Summary Table: Key Applications of this compound

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Measurement of Immunoproteasome Activity | Quantitative assessment using fluorescence upon substrate cleavage | Effective in studying immune responses during infections |

| Proteolysis Assays | Evaluation of proteolytic enzyme efficiency through fluorescence measurements | Established protocols for reliable data collection |

| Investigating Inhibitors | Assessing the impact of specific inhibitors on immunoproteasome activity | High specificity for β1i enhances inhibitor studies |

| Neurodegenerative Disease Research | Exploring links between proteasomal function and neuroinflammation in AD models | Potential connections between proteasome activity and AD pathogenesis |

作用機序

アセチル-プロリル-アラニル-ロイシル-7-アミノ-4-メチルクマリンは、20S プロテアソーム LMP2/β1i サブユニットの基質として機能することにより効果を発揮します . プロテアソームの活性部位に結合すると、ペプチド結合が切断され、7-アミノ-4-メチルクマリンが放出されます。次に、7-アミノ-4-メチルクマリンによって放出される蛍光を測定して、プロテアソーム活性を定量化します。 このメカニズムにより、研究者はさまざまな生物学的コンテキストにおけるプロテアソームの活性と調節を研究することができます .

類似の化合物との比較

アセチル-プロリル-アラニル-ロイシル-7-アミノ-4-メチルクマリンは、20S プロテアソーム LMP2/β1i サブユニットに対する特異性においてユニークです。 類似の化合物には、 :

アセチル-ノルロイシル-プロリル-ノルロイシル-ロイシル-7-アミノ-4-メチルクマリン (Ac-nLPnLD-AMC): プロテアソームの β1 サブユニットの基質。

スクシンイミジル-ロイシル-ロイシル-バリル-チロシル-7-アミノ-4-メチルクマリン (Suc-LLVY-AMC): プロテアソームの β5 および β5i サブユニットの基質。

これらの化合物は、ペプチド配列と異なるプロテアソームサブユニットに対する特異性が異なり、アセチル-プロリル-アラニル-ロイシル-7-アミノ-4-メチルクマリンは、LMP2/β1i サブユニットの研究に特に役立ちます .

類似化合物との比較

Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is unique in its specificity for the 20S proteasome LMP2/β1i subunit. Similar compounds include :

Acetyl-norleucyl-Prolyl-norleucyl-Leucyl-7-amino-4-methylcoumarin (Ac-nLPnLD-AMC): A substrate for the β1 subunit of the proteasome.

Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-LLVY-AMC): A substrate for the β5 and β5i subunits of the proteasome.

These compounds differ in their peptide sequences and specificity for different proteasome subunits, making Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin particularly valuable for studying the LMP2/β1i subunit .

生物活性

Ac-PAL-AMC (Acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to assess the activity of the immunoproteasome, particularly the β1i subunit. This compound has gained significant attention in proteasome research due to its selective cleavage properties and its role in various biological processes, including protein degradation and immune response modulation.

Overview of this compound

- Chemical Structure : this compound consists of an acetylated peptide linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon cleavage by the immunoproteasome, AMC is released, allowing for fluorescence detection.

- Molecular Weight : 498.6 g/mol.

- Fluorescence Properties : The substrate exhibits fluorescence with excitation/emission wavelengths at 360 nm/460 nm, respectively, facilitating its use in high-throughput screening assays.

This compound is preferentially cleaved by the immunoproteasome's β1i subunit, distinguishing it from other proteasomal substrates. The specificity arises from subtle differences in the substrate binding pockets of the β1 and β1i subunits, which influence their interaction with various substrates. The unique cleavage characteristics of this compound make it a valuable tool for studying immunoproteasome activity in different cellular contexts .

Biological Significance

The immunoproteasome plays a crucial role in antigen processing and presentation, especially under inflammatory conditions. The activity of β1i is vital for generating peptides that bind to MHC class I molecules, thereby influencing T cell responses. This compound allows researchers to quantify β1i activity in various biological samples, enhancing our understanding of immune responses and disease mechanisms.

Case Studies and Applications

- Cancer Research : this compound has been utilized to investigate the role of immunoproteasomes in cancer cell lines. Studies have shown that β1i activity can vary significantly across different tumor types, which may correlate with patient prognosis and response to therapies .

- Inflammation Studies : In models of inflammation, this compound has been employed to measure changes in immunoproteasome activity in response to cytokine treatment. These studies indicate that increased β1i activity may enhance antigen presentation during immune responses .

- Drug Development : The substrate has also been used to evaluate the efficacy of proteasome inhibitors in preclinical models. By measuring β1i activity before and after treatment with specific inhibitors, researchers can assess potential therapeutic benefits and mechanisms of resistance .

Table 1: Comparison of Substrate Specificity

| Substrate | Target Proteasome | Cleavage Efficiency | Reference |

|---|---|---|---|

| This compound | β1i | High | |

| Z-LLE-AMC | β1 | Moderate | |

| Suc-LLVY-AMC | β5 | High |

Table 2: Immunoproteasome Activity in Cancer Cell Lines

特性

IUPAC Name |

(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJPVHDZSJFFDM-NDXORKPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。